

A Comprehensive Technical Guide to D-(+)-Maltose Monohydrate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *D-(+)-Maltose monohydrate*

Cat. No.: *B134456*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-(+)-Maltose monohydrate, a disaccharide composed of two α -D-glucose units, is a fundamental carbohydrate with wide-ranging applications in research, pharmaceutical development, and biotechnology. This technical guide provides an in-depth overview of its chemical and physical properties, safety data, and relevant experimental protocols. The information is presented to support its use in laboratory and manufacturing settings, ensuring safe handling and effective application.

Chemical and Physical Properties

D-(+)-Maltose monohydrate is a white crystalline powder. Key quantitative data regarding its properties are summarized in the tables below.

Table 1: General and Physical Properties of D-(+)-Maltose Monohydrate

Property	Value	Reference
CAS Number	6363-53-7	[1] [2] [3]
Molecular Formula	$C_{12}H_{22}O_{11} \cdot H_2O$	[1]
Molecular Weight	360.31 g/mol	[1]
Appearance	White crystalline powder	
Melting Point	102-103 °C	[4]
Solubility in Water	50 mg/mL	[4]
Optical Activity $[\alpha]_{20/D}$	+128.0 to +132.0° (c=4 in water + trace NH ₄ OH)	[4]
pH	5.0-7.0 (180 g/L at 25°C)	[4]

Table 2: Toxicological and Ecological Data

Endpoint	Result	Reference
Acute Toxicity	Not classified as acutely toxic.	[5] [6]
Skin Corrosion/Irritation	Not classified as a skin irritant.	[5] [6]
Serious Eye Damage/Irritation	Not classified as an eye irritant.	[5] [6]
Respiratory or Skin Sensitization	Not classified as a sensitizer.	[5] [6]
Germ Cell Mutagenicity	Not classified as a mutagen.	[5] [6]
Carcinogenicity	Not classified as a carcinogen by IARC, ACGIH, NTP, or OSHA.	[5]
Reproductive Toxicity	Not classified as a reproductive toxicant.	[5] [6]
Ecological Toxicity	No data available.	[5]
Persistence and Degradability	No data available.	[5]
Bioaccumulative Potential	No data available.	[5]

Safety Data Sheet (SDS) Summary

According to the available Safety Data Sheets, **D-(+)-Maltose monohydrate** is not classified as a hazardous substance.[\[1\]](#)[\[5\]](#)[\[6\]](#) However, standard laboratory safety practices should always be observed.

- Hazards Identification: Not a hazardous substance or mixture.[\[1\]](#)
- First Aid Measures:
 - Inhalation: Move person into fresh air.
 - Skin Contact: Wash off with soap and plenty of water.
 - Eye Contact: Flush eyes with water as a precaution.

- Ingestion: Rinse mouth with water.[[1](#)]
- Firefighting Measures: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[[1](#)]
- Handling and Storage: Keep container tightly closed in a dry and well-ventilated place.[[1](#)]
- Personal Protective Equipment:
 - Eye/Face Protection: Safety glasses.
 - Skin Protection: Handle with gloves.
 - Respiratory Protection: Not required under normal use.[[1](#)]

Experimental Protocols

This section details methodologies for key experiments involving the identification and quantification of D-(+)-Maltose.

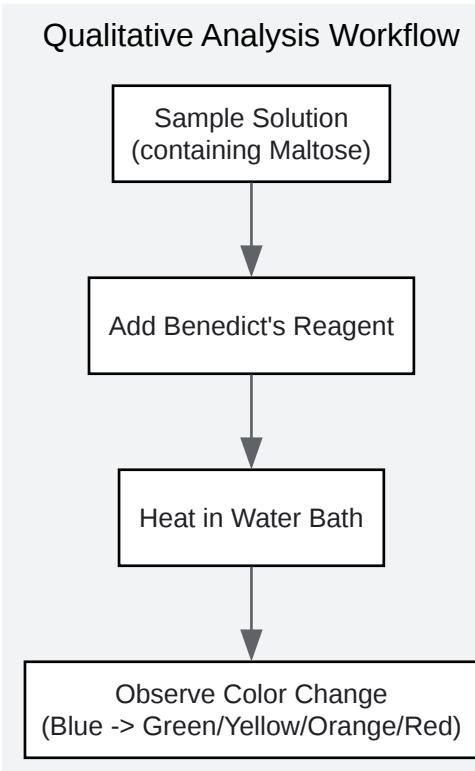
Qualitative Test for Reducing Sugars (Benedict's Test)

This test is used to identify the presence of reducing sugars, such as maltose.

Methodology:

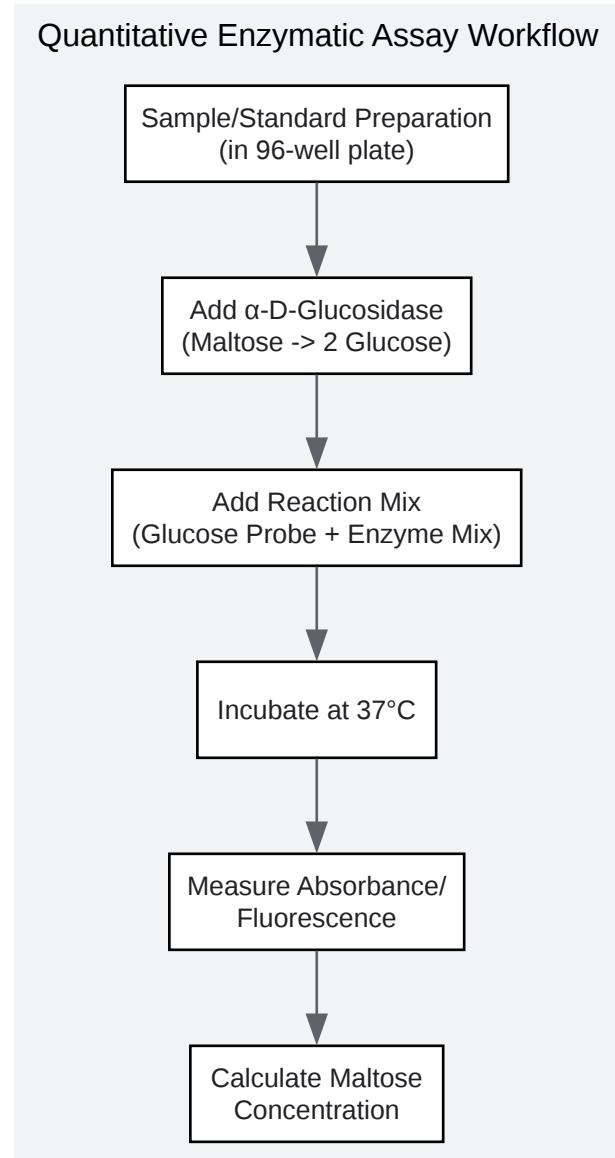
- Add 1 mL of the sample solution to a test tube.
- Add 2 mL of Benedict's reagent to the test tube.
- Heat the test tube in a boiling water bath for 3-5 minutes.
- Observe any color change. A change from blue to green, yellow, orange, or brick-red indicates the presence of a reducing sugar. The final color can give a semi-quantitative indication of the concentration of the reducing sugar.[[7](#)]

Enzymatic Quantification of Maltose


This protocol describes a common method for the quantitative determination of maltose using an enzymatic assay kit.

Methodology:

- Sample Preparation: Prepare samples and standards in a 96-well plate.
- Enzymatic Conversion: Add α -D-Glucosidase to each sample and standard well to convert maltose to glucose.
- Reaction Mixture: Prepare a reaction mix containing a glucose probe and enzyme mix. Add this to each well.
- Incubation: Incubate the plate at 37°C, protected from light.
- Measurement: Measure the absorbance or fluorescence at the appropriate wavelength. The concentration of maltose in the sample is proportional to the signal generated.[\[6\]](#)[\[8\]](#)


Diagrams

The following diagrams illustrate key experimental workflows related to the analysis of D-(+)-Maltose.

[Click to download full resolution via product page](#)

Caption: Workflow for the qualitative detection of maltose using Benedict's Test.

[Click to download full resolution via product page](#)

Caption: Workflow for the quantitative determination of maltose via an enzymatic assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. How to calculate the concentration of maltose (mg/ml) produced by a-amylase [askfilo.com]
- 2. mdpi.com [mdpi.com]
- 3. food.r-biopharm.com [food.r-biopharm.com]
- 4. quora.com [quora.com]
- 5. abcam.cn [abcam.cn]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Food Tests - Benedict's Test for Reducing Sugar - Brilliant Biology Student [brilliantbiologystudent.weebly.com]
- 8. Maltose and Glucose Assay Kit (ab65335) is not available | Abcam [abcam.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to D-(+)-Maltose Monohydrate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b134456#d-maltose-monohydrate-cas-number-and-safety-data-sheet>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com